Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core with distinct functional groups:
- Position 2: A tert-butoxycarbonyl (Boc)-protected amino group, enhancing stability during synthetic workflows.
- Position 4: A methyl carboxylate ester, influencing solubility and reactivity.
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., CDK9 inhibitors) and halogenated bioactive molecules . Its molecular formula is C₁₀H₁₂IN₃O₄S, with a molecular weight of ~396.97 g/mol.
Properties
Molecular Formula |
C10H13IN2O4S |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
methyl 5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13IN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) |
InChI Key |
GXXXITPQVOOTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)I)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization Approach
The formation of the 2-aminothiazole core structure typically involves the cyclization of α-haloketones or α-halocarbonyl compounds with thiourea or its derivatives. For methyl 2-amino-1,3-thiazole-4-carboxylate, the established synthetic pathway begins with methyl 2-aminothiazole-5-carboxylate and di-tert-butyl carbonate.
A similar procedure has been reported for the synthesis of methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate, as described by researchers:
Methyl 2-aminothiazole-5-carboxylate (10 mmol), di-tert-butyl carbonate (12 mmol) and 4-dimethylamino pyridine (0.66 mmol) were added in THF (30 ml), stirred and refluxed under a nitrogen atmosphere for 10 h. The reaction mixture was left to cool to room temperature, precipitated, filtered, and the filter cake was crystallized from ethanol to give pure compound.
One-Pot Synthesis Methodology
An alternative approach involves a one-pot procedure for the synthesis of 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials. This efficient methodology involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea or its N-substituted derivatives, eliminating the need for the traditional two-step reaction.
Table 1. Reaction Conditions for One-Pot Thiazole Synthesis
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Ethyl acetoacetate, NBS, thiourea | THF/Water | 65-70°C | 18-24h | 70-72 |
| Ethyl acetoacetate, NBS, thiourea | THF | 20°C | 12h | 26.7 |
| Ethyl acetoacetate, NBS, thiourea | CH₂Cl₂ | 20-25°C | 48h | 60 |
Boc-Protection Strategies
Standard Boc-Protection Conditions
The amino group at position 2 of the thiazole can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and catalyst. Several conditions have been reported for this transformation:
To a stirred solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (30.07 mmol) in THF (50 mL), triethylamine (60.14 mmol), DMAP (0.03 mmol) and Boc₂O (30.07 mmol) were added at room temperature. The reaction mixture was stirred at room temperature for 12 h.
Optimization of Boc-Protection Conditions
Various reaction conditions have been investigated to improve the yield of the Boc-protection step:
Table 2. Optimization of Boc-Protection Conditions
| Base | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Triethylamine | DMAP | THF | 20°C | 12 | 26.7 |
| Triethylamine | DMAP | THF | 20°C | 18 | Not reported |
| None | DMAP | THF | 20°C | 18-24 | 70-72 |
| None | DMAP | CH₂Cl₂ | 20°C | 48 | 60 |
The data indicate that the absence of an external base with extended reaction time gives superior yields, suggesting a potential inhibitory effect of triethylamine on this particular protection reaction.
Iodination Methodologies
Selective C-H Iodination
For the introduction of an iodine atom at position 5 of the thiazole ring, several approaches can be employed. A selective C-H iodination strategy has been reported for heteroarenes with broad functional group tolerance:
Arene (0.2 mmol), AgX (0.2 mmol, 1.0 equiv), I₂ (0.2 mmol, 1.0 equiv), 23°C.
This method has been demonstrated to be effective for thiazole derivatives, with the best results obtained using silver tosylate as the silver salt.
Table 3. Comparison of Iodination Methods for Heteroarenes
| Iodination Method | Solvent | Yield (%) |
|---|---|---|
| I₂ (1.3 equiv) + AgOMs (1.3 equiv) | MeCN | 90 |
| I₂ (1 equiv) + AgOTf (1 equiv) | DCM | 18 |
| NIS (1 equiv) | HFIP | 54 |
| NIS (10 equiv) | TfOH | 0 |
| I₂ (1 equiv) + AgPF₆ (1 equiv) | DCM | 16 |
The data suggest that I₂ with silver methanesulfonate (AgOMs) in acetonitrile provides optimal results for iodination of heteroarenes.
N-Iodosuccinimide-Mediated Iodination
An alternative approach involves using N-iodosuccinimide (NIS) as the iodinating agent:
For iodination, NIS in hexafluoroisopropanol (HFIP) has been found to be an efficient solvent for the preparation of halogenated derivatives in mild conditions.
While NIS is practical for electron-rich heteroarenes, its utility is limited for less electron-rich substrates. In such cases, the addition of a base like Li₂CO₃ to neutralize the in situ formed acid byproduct results in productive iodination.
Proposed Synthetic Route for Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate
Based on the methodologies discussed above, a practical synthetic route to the target compound is proposed:
Step 1: Synthesis of Methyl 2-amino-1,3-thiazole-4-carboxylate
Starting with appropriate precursors such as methyl 2-aminothiazole-4-carboxylate or synthesizing it from commercially available starting materials using cyclization methods.
Step 2: Boc-Protection of the 2-Amino Group
Methyl 2-amino-1,3-thiazole-4-carboxylate (1 equiv), di-tert-butyl dicarbonate (1.2 equiv), and 4-dimethylaminopyridine (0.1 equiv) in THF are stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is purified to obtain methyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate.
Step 3: Selective Iodination at Position 5
Methyl 2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate (1 equiv), I₂ (1.3 equiv), and AgOMs (1.3 equiv) in acetonitrile are stirred at room temperature for 12 hours. After workup and purification, this compound is obtained.
Analytical Characterization
Spectroscopic Data
Compounds similar to the target molecule have been characterized using NMR spectroscopy. For example, for methyl 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate:
- ¹H NMR (300 MHz, DMSO-d₆): δ 11.87 (s, 1H), 4.21 (q, J = 7.1 Hz, 2H), 2.49 (s, 3H), 1.48 (s, 9H), 1.26 (t, J = 7.1 Hz, 2H)
Thiazole derivatives generally exhibit characteristic signals in their NMR spectra:
- The NH proton of the Boc-protected amino group typically appears as a broad singlet at δ 11.80-11.90 ppm
- The tert-butyl group of the Boc protection appears as a singlet at δ 1.40-1.50 ppm
- After iodination, the absence of the C-5 proton signal confirms successful iodination
Physical Properties
The target compound is expected to exhibit the following physical properties:
- Appearance: White to off-white solid
- Molecular Weight: 384.20 g/mol (calculated for C₁₀H₁₃IN₂O₄S)
- Solubility: Soluble in organic solvents such as dichloromethane, chloroform, and DMSO
Applications and Significance
This compound serves as a valuable building block in medicinal chemistry:
- The iodine substituent at position 5 allows for further functionalization through cross-coupling reactions
- The Boc-protected amino group can be deprotected under acidic conditions for subsequent transformations
- The methyl carboxylate group provides a handle for additional modifications
This compound could be utilized as an intermediate in the synthesis of bioactive molecules with potential applications in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the thiazole ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Reduction Reactions: Products include deiodinated thiazole derivatives or modified thiazole rings.
Deprotection Reactions: The major product is the free amine derivative of the thiazole compound.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the iodine atom and the thiazole ring can enhance its binding affinity and specificity for certain targets. The Boc protecting group can be removed to expose the amine functionality, which can further interact with biological molecules.
Comparison with Similar Compounds
Position 2 :
- Boc-protected amino group: Enhances stability in acidic conditions compared to unprotected amines. In contrast, o-tolylamino () introduces steric hindrance and aromaticity, altering π-π stacking interactions in target binding .
- Methylsulfonyl group (): Strong electron-withdrawing effect reduces nucleophilicity at adjacent positions, favoring electrophilic substitutions .
Position 5 :
Position 4 :
- Methyl vs. ethyl ester : Methyl esters (target compound) exhibit faster hydrolysis rates under basic conditions than ethyl esters (), impacting prodrug design .
Electronic and Steric Considerations
- Iodine’s electron-withdrawing effect polarizes the thiazole ring, increasing electrophilicity at C2 and C4. This contrasts with trifluoromethyl (), which exerts a stronger -I effect but lacks iodine’s coupling utility .
- Boc group: Steric bulk at C2 reduces unwanted side reactions, whereas aminomethyl () increases flexibility for hydrogen bonding .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that include a thiazole ring, an iodine atom, and a tert-butoxycarbonyl (Boc) protecting group. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry and related fields.
Structural Overview
The compound has the following molecular characteristics:
- Molecular Formula : C10H13IN2O4S
- Molecular Weight : 384.19 g/mol
- Key Functional Groups : Thiazole ring, iodine substituent, carboxylate ester, and Boc group.
The presence of the iodine atom at the 5-position of the thiazole ring enhances its reactivity and biological properties compared to other derivatives lacking this feature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The iodine atom and thiazole ring contribute to its binding affinity and specificity for these targets. The Boc protecting group can be removed under acidic conditions, allowing for further interaction with biological molecules.
1. Enzyme Inhibition
This compound serves as an important intermediate in synthesizing Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The compound's structure allows it to act on specific kinases involved in these diseases.
3. Anticancer Properties
The compound's role as a precursor in synthesizing Dasatinib highlights its relevance in cancer research. Its structural features may enable it to inhibit other cancer-related pathways, although direct studies on its anticancer activity are still required .
Table 1: Summary of Biological Activities
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Cyclization reactions using thiourea derivatives.
- Iodination : Introduction of iodine through iodination reactions.
- Protection of Amine Group : Use of Boc-Cl in the presence of a base.
- Esterification : Esterification of the carboxylic acid group using methanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
